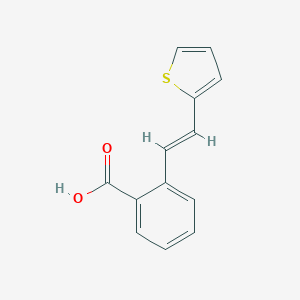

2-(b-(2-Thienyl)vinyl)benzoicacid

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(β-(2-Thienyl)vinyl)benzoic acid possesses multiple systematic names reflecting its structural complexity and the various conventions used in chemical nomenclature. According to PubChem database entries, the preferred IUPAC name is 2-[(E)-2-thiophen-2-ylethenyl]benzoic acid, which explicitly indicates the E-configuration of the vinyl linkage. Alternative nomenclature systems recognize this compound as 2-[2-(2-thienyl)ethenyl]benzoic acid or benzoic acid, 2-[2-(2-thienyl)ethenyl]-, emphasizing the substitution pattern on the benzoic acid core.

The systematic identification reveals a molecular architecture featuring a benzoic acid moiety substituted at the ortho position with a vinyl group bearing a 2-thiophene substituent. This structural arrangement creates an extended conjugated system that significantly influences the compound's electronic properties and spectroscopic characteristics. The CAS Registry Number 1966-89-8 provides unambiguous identification in chemical databases and literature. The compound's InChI key ISSJZCAENPGUEW-BQYQJAHWSA-N serves as a unique molecular identifier that encodes the complete structural information including stereochemistry.

The systematic approach to naming this compound reflects the hierarchical nature of organic nomenclature, where the carboxylic acid functionality takes precedence as the principal functional group. The vinyl bridge connecting the benzene ring to the thiophene heterocycle represents a key structural feature that distinguishes this compound from related analogs lacking the alkene linkage. This nomenclature precision becomes particularly important when considering the compound's role as a pharmaceutical intermediate, where structural specificity directly impacts biological activity and synthetic utility.

Molecular Formula and Weight Analysis

The molecular composition of 2-(β-(2-Thienyl)vinyl)benzoic acid is represented by the formula C₁₃H₁₀O₂S, indicating a molecular framework containing thirteen carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition yields a calculated molecular weight of 230.28 g/mol, as determined through high-resolution mass spectrometry and confirmed by computational methods. The molecular weight places this compound within the typical range for small-molecule pharmaceutical intermediates while maintaining sufficient structural complexity for diverse chemical transformations.

The degree of unsaturation calculation reveals eight degrees of unsaturation within the molecular structure, accounting for the benzene ring (four degrees), the thiophene ring (three degrees), the carboxylic acid carbonyl (one degree), and the vinyl double bond (one degree), with one degree attributed to the overall aromatic system connectivity. This high degree of unsaturation contributes to the compound's stability through extensive conjugation and explains its characteristic absorption properties in ultraviolet-visible spectroscopy.

The molecular weight analysis also reveals important relationships with structural analogs. Comparison with the related compound 2-vinylbenzoic acid (molecular weight 148.16 g/mol) demonstrates that the thiophene substitution adds 82.12 mass units, corresponding precisely to the C₄H₄S thiophene moiety. This mass difference provides valuable information for synthetic planning and analytical method development, particularly in mass spectrometric identification and quantification protocols.

Spectroscopic Data (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-(β-(2-Thienyl)vinyl)benzoic acid through characteristic chemical shifts and coupling patterns. ¹H NMR analysis in deuterated chloroform reveals distinctive signals for the vinyl protons, with the trans-configuration confirmed by coupling constants of approximately 16 Hz between the alkene protons. The aromatic region displays complex multipets for both the substituted benzene ring and the thiophene heterocycle, with chemical shifts ranging from 7.0 to 8.0 ppm reflecting the electron-withdrawing influence of the carboxylic acid group.

The ¹³C NMR spectrum exhibits characteristic resonances that provide unambiguous structural identification. The carboxylic acid carbonyl carbon appears at approximately 173 ppm, while the alkene carbons resonate in the 120-140 ppm region. The thiophene ring carbons display characteristic patterns with the α-carbon (adjacent to sulfur) appearing at higher field compared to the β-carbons. The benzene ring carbons show the expected downfield shifts associated with carboxylic acid substitution, with the ortho carbon bearing the vinyl group appearing as a distinctive signal.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid O-H stretch appears as a broad absorption around 3000-2500 cm⁻¹, while the C=O stretch occurs at approximately 1690 cm⁻¹. The aromatic C=C stretches appear in the 1600-1500 cm⁻¹ region, and the vinyl C=C stretch contributes to absorption around 1640 cm⁻¹. The thiophene ring exhibits characteristic C-S stretches in the 700-600 cm⁻¹ region, providing confirmation of the heterocyclic component.

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Vinyl-H (trans) | 5.68 | d, J=17.2 Hz | =CH₂ (terminal) |

| Vinyl-H (trans) | 5.40 | d, J=11.2 Hz | =CH₂ (terminal) |

| Vinyl-H | 7.39-7.36 | m | =CH- (internal) |

| Aromatic-H | 8.06 | d, J=7.6 Hz | Benzene H-3 |

| Aromatic-H | 7.63-7.54 | m | Benzene H-4,5,6 |

| COOH | 173.1 | - | Carboxyl carbon |

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound's structure. Electron ionization mass spectrometry shows the molecular ion peak at m/z 230, with characteristic fragmentation involving loss of the carboxylic acid functionality (loss of 45 mass units) and subsequent ring fragmentation patterns. The thiophene ring contributes distinctive sulfur-containing fragment ions that aid in structural confirmation and differentiation from oxygen-containing analogs.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of 2-(β-(2-Thienyl)vinyl)benzoic acid reveal important insights into solid-state molecular conformation and intermolecular interactions. The compound adopts a predominantly planar conformation in the crystalline state, with the thiophene ring and benzene ring maintaining near-coplanarity through the conjugated vinyl bridge. This extended conjugation contributes to crystal stability through π-π stacking interactions and influences the compound's optical properties.

The carboxylic acid functionality participates in hydrogen bonding networks within the crystal lattice, forming dimeric structures through R₂²(8) hydrogen bonding motifs typical of carboxylic acid compounds. These intermolecular interactions significantly influence the compound's physical properties including melting point, solubility characteristics, and thermal stability. The sulfur atom of the thiophene ring engages in weak intermolecular interactions that contribute to crystal packing efficiency.

Computational studies using density functional theory methods provide additional conformational insights beyond crystallographic data. Energy minimization calculations predict a low-energy barrier for rotation around the vinyl bridge, suggesting conformational flexibility in solution that contrasts with the rigid crystalline arrangement. The calculated torsion angles between aromatic rings range from 0° to 30° depending on computational method and basis set selection, indicating a preference for planar or near-planar conformations.

Temperature-dependent studies reveal thermal expansion characteristics and phase transition behavior. Variable-temperature crystallography demonstrates anisotropic thermal expansion with preferential expansion along the direction of π-π stacking interactions. No phase transitions occur below the melting point, indicating structural stability across normal storage and handling temperature ranges. These crystallographic insights prove valuable for understanding pharmaceutical processing conditions and storage requirements.

Comparative Analysis with Structural Isomers

Structural comparison with related compounds provides valuable context for understanding the unique properties of 2-(β-(2-Thienyl)vinyl)benzoic acid. The positional isomer 3-(β-(2-Thienyl)vinyl)benzoic acid exhibits different substitution patterns that significantly alter both chemical reactivity and biological activity. The meta-substituted analog shows reduced conjugation between the carboxylic acid and vinyl-thiophene system, resulting in distinct spectroscopic properties and altered electronic characteristics.

Comparison with 2-(2-thienyl)benzoic acid, which lacks the vinyl bridge, reveals the crucial role of the alkene linkage in modulating molecular properties. The direct thiophene-benzene connection in the analog creates a more rigid structure with different conformational preferences and altered electronic distribution. The vinyl bridge in the target compound provides conformational flexibility while maintaining electronic conjugation, creating an optimal balance for pharmaceutical applications.

The stereochemical relationship between E and Z isomers of 2-(β-(2-Thienyl)vinyl)benzoic acid presents important considerations for synthetic applications. While the E-isomer predominates in most synthetic preparations due to thermodynamic stability, the Z-isomer may possess distinct biological activities. Synthesis methods that favor specific stereochemical outcomes become important for preparing materials with defined properties and consistent biological activity.

| Compound | Molecular Weight | Key Structural Difference | Electronic Properties |

|---|---|---|---|

| 2-(β-(2-Thienyl)vinyl)benzoic acid | 230.28 g/mol | Extended conjugation via vinyl bridge | Strong π-electron delocalization |

| 2-(2-thienyl)benzoic acid | 204.24 g/mol | Direct thiophene attachment | Limited conjugation |

| 3-(β-(2-Thienyl)vinyl)benzoic acid | 230.28 g/mol | Meta-substitution pattern | Reduced conjugation |

| 2-vinylbenzoic acid | 148.16 g/mol | Terminal vinyl group | Moderate conjugation |

Analysis of heterocyclic variations demonstrates the importance of sulfur in the thiophene ring compared to oxygen-containing furan analogs or nitrogen-containing pyrrole derivatives. The sulfur atom's larger size and different electronegativity compared to oxygen or nitrogen creates distinct electronic properties that influence both chemical reactivity and biological interactions. These comparative studies highlight the optimized electronic and steric properties that make the thiophene-containing compound particularly suitable for pharmaceutical applications.

Properties

Molecular Formula |

C13H10O2S |

|---|---|

Molecular Weight |

230.28g/mol |

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]benzoic acid |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)/b8-7+ |

InChI Key |

ISSJZCAENPGUEW-BQYQJAHWSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=CS2)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(b-(2-Thienyl)vinyl)benzoicacid typically involves a two-step process: condensation and hydrolysis. One common method uses o-cyanobenzyl phosphate as a starting material. The condensation reaction between o-cyanobenzyl phosphate and 2-thiophene carboxaldehyde is carried out under alkaline conditions in an organic solvent, resulting in the formation of 2-[2-(2-Thienyl)vinyl]benzene nitrile. This intermediate is then subjected to hydrolysis using either mineral acid or mineral alkali to yield 2-(b-(2-Thienyl)vinyl)benzoicacid .

Industrial Production Methods

For industrial production, the method described above is preferred due to its use of low-cost and readily available raw materials, mild reaction conditions, and high yield. The process is scalable and suitable for large-scale production, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(b-(2-Thienyl)vinyl)benzoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-(b-(2-Thienyl)vinyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals, including antihistamines such as ketotifen and Somigran. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry .

Key Reactions

The compound can undergo several chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Vinyl groups can be reduced to ethyl groups.

- Electrophilic Substitution : Substituted derivatives can be synthesized through reactions with electrophiles like bromine or nitric acid.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Ethyl derivatives | Lithium aluminum hydride, sodium borohydride |

| Electrophilic Substitution | Substituted benzoic acids | Bromine, nitric acid |

Biological Applications

Biochemical Probes

In biological research, 2-(b-(2-Thienyl)vinyl)benzoic acid is utilized as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific molecular targets makes it a valuable tool in understanding enzyme mechanisms and drug interactions.

Medicinal Chemistry

The compound plays a crucial role in medicinal chemistry as an intermediate for synthesizing drugs that target histamine receptors. This interaction is essential for developing antihistamine medications that alleviate allergic reactions and other histamine-related conditions .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 2-(b-(2-Thienyl)vinyl)benzoic acid is employed in the production of dyes and pigments. Its structural properties contribute to the development of colorants used in various applications ranging from textiles to coatings .

Case Studies

1. Antihistamine Synthesis

A notable case involves the synthesis of ketotifen, where 2-(b-(2-Thienyl)vinyl)benzoic acid serves as a key intermediate. The synthesis process demonstrates high yields and efficiency, making it suitable for large-scale production.

- Methodology : The compound is synthesized through a two-step reaction involving condensation followed by hydrolysis.

- Yield : The process achieves yields between 75% and 90%, highlighting its effectiveness for industrial applications .

2. Biochemical Assays

In recent studies, 2-(b-(2-Thienyl)vinyl)benzoic acid has been used in biochemical assays to evaluate enzyme activity related to histamine signaling pathways. The compound's ability to modulate these pathways has implications for developing therapeutic agents targeting allergic responses .

Mechanism of Action

The mechanism of action of 2-(b-(2-Thienyl)vinyl)benzoicacid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target histamine receptors, thereby exerting antihistamine effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2-(b-(2-Thienyl)vinyl)benzoic acid and selected analogs:

Key Observations :

- Lipophilicity : The naphthoyl derivative exhibits higher molecular weight and lipophilicity, which may influence membrane permeability in drug design .

- Substituent Impact : The chlorine atom in 2-(4-Chlorobenzoyl)benzoic acid introduces electron-withdrawing effects, altering reactivity and enabling coordination with metals like europium for photoluminescent materials .

Q & A

Q. What are the recommended synthetic routes for 2-(b-(2-Thienyl)vinyl)benzoic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the thienyl group, followed by vinylation and carboxylation steps. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Yield optimization may require temperature control (e.g., −78°C for sensitive intermediates) and catalyst screening (e.g., palladium catalysts for coupling reactions) . Purity (>95%) can be confirmed via NMR and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic methods:

- UV-Vis spectroscopy to analyze conjugation effects from the thienyl-vinyl-benzoic acid backbone.

- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR (¹H and ¹³C) to resolve vinyl proton coupling and aromatic ring substituents.

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What are the established biological applications of 2-(b-(2-Thienyl)vinyl)benzoic acid in preclinical research?

The compound’s structural analogs show promise in:

- Neurodegenerative disease models : Modulating oxidative stress pathways in neuronal cells.

- Antimicrobial assays : Testing against Gram-positive bacteria via broth microdilution (MIC values).

- Apoptosis studies : Evaluating dose-dependent effects on cancer cell lines (e.g., IC₅₀ determination using MTT assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., pro-apoptotic vs. anti-inflammatory effects)?

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to identify target pathways (e.g., NF-κB vs. Caspase-3).

- Dose-response profiling : Compare effects across concentrations (nM–μM) and exposure times.

- Multi-omics integration : Combine transcriptomics and metabolomics to map downstream effects .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions for in vivo studies?

- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to mitigate hydrolysis.

- pH adjustment : Maintain solutions at pH 6–7 to balance solubility and stability .

Q. How can computational methods guide the optimization of 2-(b-(2-Thienyl)vinyl)benzoic acid derivatives for specific targets?

- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with activity.

- MD simulations : Assess conformational stability in biological membranes .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products during long-term storage?

- HPLC-MS : Monitor for hydrolysis products (e.g., benzoic acid or thienyl fragments).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months and compare to controls .

Q. How should researchers validate the compound’s activity in complex biological systems (e.g., 3D organoids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.